molecular formula C12H16O B13307974 (7-Methyl-1,2,3,4-tetrahydronaphthalen-2-yl)methanol

(7-Methyl-1,2,3,4-tetrahydronaphthalen-2-yl)methanol

Katalognummer: B13307974
Molekulargewicht: 176.25 g/mol
InChI-Schlüssel: CGJROVGJUDKLLE-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

(7-Methyl-1,2,3,4-tetrahydronaphthalen-2-yl)methanol is an organic compound with the molecular formula C12H16O It is a derivative of tetrahydronaphthalene, featuring a methyl group at the 7th position and a methanol group at the 2nd position

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of (7-Methyl-1,2,3,4-tetrahydronaphthalen-2-yl)methanol typically involves the hydrogenation of naphthalene derivatives. One common method is the catalytic hydrogenation of 2-methyl-1-naphthaldehyde using a suitable catalyst such as palladium on carbon (Pd/C) under hydrogen gas. The reaction is carried out under mild conditions, typically at room temperature and atmospheric pressure, to yield the desired product.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of advanced catalytic systems and efficient separation techniques further enhances the production efficiency.

Analyse Chemischer Reaktionen

Types of Reactions

(7-Methyl-1,2,3,4-tetrahydronaphthalen-2-yl)methanol undergoes various chemical reactions, including:

    Oxidation: The primary alcohol group can be oxidized to form the corresponding aldehyde or carboxylic acid using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction: The compound can be reduced to form the corresponding hydrocarbon using reducing agents like lithium aluminum hydride (LiAlH4).

    Substitution: The hydroxyl group can be substituted with other functional groups through reactions with appropriate reagents, such as converting it to a halide using thionyl chloride (SOCl2).

Common Reagents and Conditions

    Oxidation: KMnO4 in an aqueous medium at room temperature.

    Reduction: LiAlH4 in anhydrous ether at low temperatures.

    Substitution: SOCl2 in the presence of a base like pyridine at room temperature.

Major Products

    Oxidation: 7-Methyl-1,2,3,4-tetrahydronaphthalen-2-carboxylic acid.

    Reduction: 7-Methyl-1,2,3,4-tetrahydronaphthalene.

    Substitution: 7-Methyl-1,2,3,4-tetrahydronaphthalen-2-yl chloride.

Wissenschaftliche Forschungsanwendungen

(7-Methyl-1,2,3,4-tetrahydronaphthalen-2-yl)methanol has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules and as a reagent in various organic reactions.

    Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Explored for its potential therapeutic effects and as a building block for drug development.

    Industry: Utilized in the production of specialty chemicals and as a precursor for the synthesis of polymers and other advanced materials.

Wirkmechanismus

The mechanism of action of (7-Methyl-1,2,3,4-tetrahydronaphthalen-2-yl)methanol involves its interaction with specific molecular targets and pathways. The compound can act as a ligand, binding to receptors or enzymes and modulating their activity. For example, it may inhibit certain enzymes by forming a stable complex, thereby affecting metabolic pathways. The exact molecular targets and pathways depend on the specific application and context of use.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    2-Methyltetralin: Similar structure but lacks the hydroxyl group.

    Tetralin: Parent compound without the methyl and hydroxyl groups.

    2-Aminotetralin: Contains an amine group instead of a hydroxyl group.

Uniqueness

(7-Methyl-1,2,3,4-tetrahydronaphthalen-2-yl)methanol is unique due to the presence of both a methyl group and a hydroxyl group on the tetrahydronaphthalene ring. This combination of functional groups imparts distinct chemical properties and reactivity, making it valuable for specific applications in synthesis and research.

Eigenschaften

Molekularformel

C12H16O

Molekulargewicht

176.25 g/mol

IUPAC-Name

(7-methyl-1,2,3,4-tetrahydronaphthalen-2-yl)methanol

InChI

InChI=1S/C12H16O/c1-9-2-4-11-5-3-10(8-13)7-12(11)6-9/h2,4,6,10,13H,3,5,7-8H2,1H3

InChI-Schlüssel

CGJROVGJUDKLLE-UHFFFAOYSA-N

Kanonische SMILES

CC1=CC2=C(CCC(C2)CO)C=C1

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.